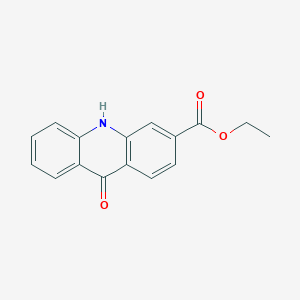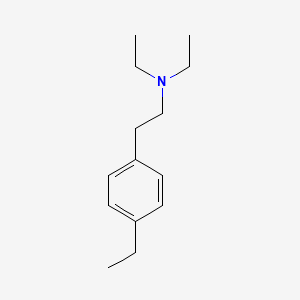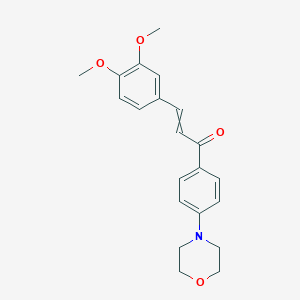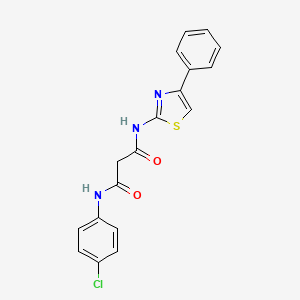
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is an organic compound with a unique structure that includes both perimidine and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde typically involves the reaction of perimidine derivatives with appropriate aldehyde precursors. One common method involves the condensation of 1,3-diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine with formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carboxylic acid.
Reduction: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is the basis for its potential antimicrobial and antifungal effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but with a phenyl group instead of the aldehyde group.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure with methyl groups instead of ethyl groups.
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the aldehyde group.
Uniqueness
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is unique due to the presence of both the perimidine and aldehyde functional groups. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The aldehyde group, in particular, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
CAS No. |
827037-93-4 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,3-diethyl-2,2-dimethylperimidine-6-carbaldehyde |
InChI |
InChI=1S/C18H22N2O/c1-5-19-15-9-7-8-14-13(12-21)10-11-16(17(14)15)20(6-2)18(19,3)4/h7-12H,5-6H2,1-4H3 |
InChI Key |
FQXGSWVDIALLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)C=O)C=CC=C3N(C1(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)


![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)




![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)


![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)

